![molecular formula C23H29N3O4 B5916570 2,6-Dimethoxy-4-[(Z)-({4-[(4-methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenyl acetate](/img/structure/B5916570.png)
2,6-Dimethoxy-4-[(Z)-({4-[(4-methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenyl acetate
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Overview
Description
2,6-Dimethoxy-4-[(Z)-({4-[(4-methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxy-substituted phenyl group, and an acetate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-[(Z)-({4-[(4-methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenyl acetate typically involves multiple steps. One common method includes the condensation of 2,6-dimethoxybenzaldehyde with 4-[(4-methylphenyl)methyl]piperazine under acidic conditions to form the imine intermediate. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-[(Z)-({4-[(4-methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to an amine.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethoxy-4-[(Z)-({4-[(4-methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-[(Z)-({4-[(4-methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenyl acetate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The methoxy and acetate groups may influence the compound’s binding affinity and selectivity for these receptors .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxy-4-[(Z)-({4-[(2-methoxyphenyl)methyl]piperazin-1-YL}imino)methyl]phenyl acetate
- 2,6-Dimethoxy-4-[(E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-pyrazol-4-yl]imino}methyl]phenyl acetate
- 2,6-Dimethoxy-4-{(E)-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)hydrazono]methyl}phenyl acetate
Uniqueness
2,6-Dimethoxy-4-[(Z)-({4-[(4-methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
[2,6-dimethoxy-4-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-17-5-7-19(8-6-17)16-25-9-11-26(12-10-25)24-15-20-13-21(28-3)23(30-18(2)27)22(14-20)29-4/h5-8,13-15H,9-12,16H2,1-4H3/b24-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPABRWOQMBCKG-IWIPYMOSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C(=C3)OC)OC(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC(=C(C(=C3)OC)OC(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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